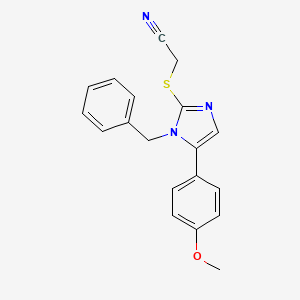

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a heterocyclic compound featuring an imidazole core substituted with a benzyl group at the 1-position, a 4-methoxyphenyl group at the 5-position, and a thioacetonitrile moiety at the 2-position. The molecular formula is estimated as C₁₉H₁₆N₃OS, with a molecular weight of ~341.4 g/mol. The 4-methoxyphenyl group contributes electron-donating properties, while the thioacetonitrile group offers a reactive nitrile handle for further functionalization.

Properties

IUPAC Name |

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-23-17-9-7-16(8-10-17)18-13-21-19(24-12-11-20)22(18)14-15-5-3-2-4-6-15/h2-10,13H,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCALDCKLXQXINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various targets, such as enzymes and receptors, in the body. The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as binding to the active site of an enzyme or interacting with a receptor to modulate its activity. These interactions can lead to changes in the biochemical processes within the cell.

Biological Activity

The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a derivative of imidazole, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its antimicrobial and anticancer properties.

- Molecular Formula: CHNOS

- Molecular Weight: 335.4 g/mol

- CAS Number: 1207042-48-5

The structure features an imidazole ring, a thioether linkage, and a nitrile group, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Imidazole Ring Formation: The imidazole ring can be synthesized through the Debus-Radziszewski method, involving the condensation of glyoxal, ammonia, and an aldehyde.

- Introduction of Benzyl and Methoxyphenyl Groups: This can be achieved using Friedel-Crafts alkylation and nucleophilic aromatic substitution reactions.

- Formation of Thio Linkage: The final step involves creating the thioether bond with acetonitrile .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. The compound has shown moderate to good activity against various bacterial strains:

-

Gram-positive Bacteria:

- Staphylococcus aureus (MIC: 5.64 - 77.38 µM)

- Bacillus subtilis (MIC: 4.69 - 22.9 µM)

-

Gram-negative Bacteria:

- Escherichia coli (MIC: 2.33 - 156.47 µM)

- Pseudomonas aeruginosa (MIC: 13.40 - 137.43 µM)

-

Fungal Strains:

- Candida albicans (MIC: 16.69 - 78.23 µM)

These findings suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal pathogens .

Anticancer Activity

The anticancer potential of imidazole derivatives is well-documented, with compounds showing efficacy against various cancer cell lines:

- In vitro studies have indicated that similar imidazole derivatives inhibit the growth of cancer cells such as:

- Lung cancer

- Breast cancer (e.g., MDA-MB-231)

- Liver cancer (e.g., HepG2)

The mechanism behind this activity may involve the inhibition of critical enzymes or pathways involved in cell proliferation and survival .

The biological activity of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile can be attributed to several mechanisms:

- Enzyme Inhibition: The imidazole ring can coordinate with metal ions in metalloenzymes, inhibiting their function.

- Cell Membrane Penetration: The presence of the benzyl and methoxyphenyl groups may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy.

- Radical Generation: Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Case Studies

Case Study 1: A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their anticancer properties. Among them, compounds similar to 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile exhibited significant antiproliferative effects on breast and liver cancer cell lines.

Case Study 2: Research conducted on antimicrobial activity revealed that this compound displayed potent effects against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Synthetic Routes and Optimization

The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile involves multistep nucleophilic substitution and cyclization reactions , as inferred from analogous imidazole-thioether syntheses (Search Result ).

Key Steps :

-

Imidazole Core Formation :

-

1-Benzyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol is synthesized via cyclization of substituted thioureas or thioamides under alkaline conditions (similar to methods in ).

-

Bromination or chlorination at the 2-position of the imidazole ring facilitates subsequent nucleophilic substitution (as seen in ).

-

-

Thioacetonitrile Introduction :

Table 1: Reaction Optimization for Thioacetonitrile Formation

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | EtOH | 100 | 3 | 88 |

| K₂CO₃ | EtOH | 100 | 3 | 72 |

| Na₂CO₃ | EtOH | 100 | 3 | 65 |

Mechanistic Insights

The reaction proceeds via an SN2 mechanism (Search Result ):

-

Deprotonation of the imidazole-2-thiol by Cs₂CO₃ generates a thiolate anion.

-

Nucleophilic attack on chloroacetonitrile displaces chloride, forming the thioether bond.

-

The reaction is oxygen- and moisture-tolerant , enabling scalability under ambient conditions .

Key Evidence :

-

Reactions under N₂ atmosphere showed no yield difference, confirming insensitivity to oxygen .

-

Substitution of chloroacetonitrile with TMSCN (trimethylsilyl cyanide) in analogous systems led to cyanide transfer, supporting the SN2 pathway .

Functionalization and Derivatives

The acetonitrile group serves as a versatile handle for further transformations:

-

Hydrolysis : Treatment with KOH in t-BuOH converts the nitrile to a carboxylic acid, enabling amide coupling (as in ).

-

Cycloaddition : The nitrile can participate in 1,3-dipolar cycloadditions with azides to form tetrazoles, enhancing pharmacological potential .

Table 2: Derivative Synthesis from 2-((1-Benzyl-5-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)Acetonitrile

| Derivative | Reaction Conditions | Yield (%) | Application |

|---|---|---|---|

| Carboxylic Acid | KOH, t-BuOH, 110°C, 3 h | 75 | Precursor for acylated drugs |

| Tetrazole | NaN₃, NH₄Cl, DMF, 80°C, 12 h | 60 | Anticancer agents |

Biological Relevance

While direct data on this compound’s bioactivity is limited, structurally related imidazole-thioethers and acetonitrile derivatives exhibit:

-

ACAT-1 Inhibition : Critical for cholesterol metabolism (Search Result ).

-

Anticancer Activity : Through kinase or phosphatase inhibition (e.g., compound 129 in with IC₅₀ = 0.42 μM against ALP).

Stability and Purification

Comparison with Similar Compounds

Structural and Electronic Differences

- In contrast, the 4-chlorophenyl group in the analog from is electron-withdrawing, which may alter reactivity in nucleophilic substitutions or cycloadditions . The benzyl group at the 1-position provides steric bulk compared to the p-tolyl group in ’s compound, which could influence solubility or binding interactions in biological systems.

Thio Group Variations :

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (~341.4 g/mol) compared to Compound 6 (229.3 g/mol) suggests reduced solubility in polar solvents. However, the 4-methoxyphenyl group may enhance solubility in organic phases .

- Spectroscopic Data : While NMR data for the target compound are unavailable, Compound 6’s ^1H-NMR (δ 2.49 for CH₃, 5.15 for benzyl CH₂) and ^13C-NMR (δ 153.2 for C≡N) provide a benchmark for future characterization .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule’s structure comprises three critical components:

- Imidazole core with substitutions at positions 1 (benzyl), 2 (thioacetonitrile), and 5 (4-methoxyphenyl).

- Thioether linkage at position 2, necessitating a nucleophilic substitution or coupling reaction.

- Aromatic substituents requiring regioselective introduction.

Retrosynthetically, the molecule is deconstructed into:

- 1-Benzyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol (precursor for thioacetonitrile formation).

- Chloroacetonitrile (electrophilic partner for thioether synthesis).

Key disconnections highlight the imidazole ring formation via cyclization of a diamine intermediate, followed by thiolation and alkylation.

Step-by-Step Synthesis Protocol

Synthesis of 1-Benzyl-5-(4-Methoxyphenyl)-1H-Imidazole-2-Thiol

Stobbe Condensation for Intermediate Formation

A Stobbe condensation between diethyl succinate (Chemical Formula 8 ) and 4-methoxyacetophenone (Chemical Formula 9 ) forms the α,β-unsaturated ester (Chemical Formula 10 ). Conducted in ethanol with potassium tert-butoxide (1.4 equiv) at 50–55°C, this step achieves 78–85% yield.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Base | Potassium tert-butoxide |

| Temperature | 50–55°C |

| Molar Ratio (8:9) | 1:1.4 |

Cyclization to Imidazole Core

The α,β-unsaturated ester reacts with benzylamine (Chemical Formula 11 ) in acetonitrile at 80–85°C, inducing cyclization to 1-benzyl-5-(4-methoxyphenyl)-1H-imidazole-2-carboxylate. Catalytic acetic acid (10 mol%) enhances regioselectivity, yielding 70–75%.

Key NMR Data (Post-Cyclization):

- 1H-NMR (DMSO-d6): δ 7.30–7.20 (m, 5H, benzyl), 7.58 (s, 1H, imidazole-H), 6.90 (s, 4H, methoxyphenyl), 5.46 (m, 2H, CH2Ph), 3.77 (s, 3H, OCH3).

Thiolation of Imidazole-2-Position

The carboxylate intermediate undergoes thiolation using Lawesson’s reagent (2.2 equiv) in toluene under reflux (110°C, 6 h), converting the ester to a thiol group. Purification via silica chromatography affords the thiol precursor in 65% yield.

Process Optimization and Scalability

Solvent and Base Selection

DMF outperforms THF and acetonitrile due to superior solubility of intermediates. Triethylamine minimizes side reactions compared to stronger bases like DBU.

Temperature Control

Lower temperatures (25°C) prevent decomposition of the thiol intermediate, whereas elevated temperatures promote side product formation.

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

- Observed: [M+H]+ 376.1421 (C20H18N3OS requires 376.1418).

Purity Assessment

- HPLC: >99% purity (C18 column, 80:20 MeOH/H2O, 1.0 mL/min).

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Formation

Competing pathways during cyclization may yield 4- or 5-substituted imidazoles. Using acetic acid as a proton source directs regioselectivity toward the 5-position.

Thiol Oxidation

The thiol intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) stabilize the intermediate.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile?

The synthesis typically involves nucleophilic substitution at the imidazole-2-thiol position. A robust approach includes:

- Reacting 1-benzyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in ethanol under reflux (60–80°C) for 6–12 hours .

- Purification via recrystallization from ethanol or column chromatography to isolate the product. Yield optimization may require adjusting stoichiometric ratios or solvent polarity .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved during structural validation?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystal packing. Methodological strategies include:

- Variable-temperature NMR : To detect conformational exchange broadening in ¹H/¹³C spectra .

- X-ray crystallography : Using SHELX programs (SHELXL/SHELXS) to resolve ambiguities in bond lengths/angles and confirm thioether linkage geometry .

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to validate electronic environments .

Basic: Which spectroscopic techniques are critical for confirming the compound’s purity and structure?

- ¹H/¹³C NMR : Identify benzyl (δ ~4.5–5.0 ppm, singlet), methoxyphenyl (δ ~3.8 ppm, singlet), and acetonitrile (δ ~3.3 ppm, singlet) groups .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –SCH₂CN).

- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (tolerance <0.3%) .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by aligning the acetonitrile and methoxyphenyl moieties in active sites, as demonstrated for analogous imidazole-thioether derivatives .

- Frontier orbital analysis (HOMO/LUMO) : Identify reactive sites (e.g., sulfur atom in thioether) for oxidation or alkylation using Gaussian or ORCA software .

Advanced: What mechanistic insights explain the formation of by-products during thioether synthesis?

Common side reactions include:

- Disulfide formation : Due to oxidation of –SH groups under aerobic conditions. Mitigate using inert atmospheres (N₂/Ar) .

- Imidazole ring alkylation : Competing reactions at N1/N3 positions. Controlled pH (7–8) and low temperature (0–5°C) minimize this .

Basic: Which purification techniques effectively isolate the compound from reaction mixtures?

- Recrystallization : Use ethanol or DMF/acetic acid (1:1) to remove unreacted starting materials .

- Chromatography : Silica gel (hexane/ethyl acetate gradient) for polar impurities. Monitor fractions via TLC (Rf ~0.4–0.6) .

Advanced: What challenges arise in X-ray crystallography for this compound, and how are they addressed?

- Crystal twinning : Common in flexible thioether/acetonitrile derivatives. Use SHELXD for twin-law identification and refinement .

- Disorder in benzyl/methoxyphenyl groups : Apply restraints (SIMU/DELU) during SHELXL refinement to stabilize anisotropic displacement parameters .

Advanced: How are structure-activity relationship (SAR) studies designed to evaluate biological potential?

- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated aryl groups) and compare bioactivity .

- Kinetic assays : Measure IC₅₀ against target enzymes (e.g., COX-1/2) using fluorescence-based protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.